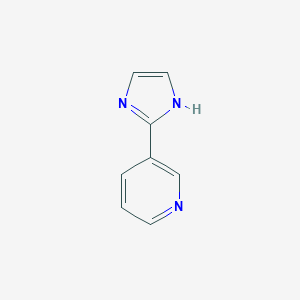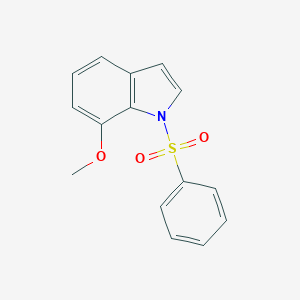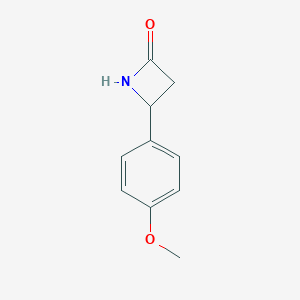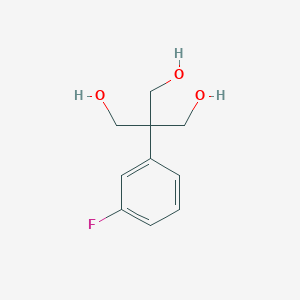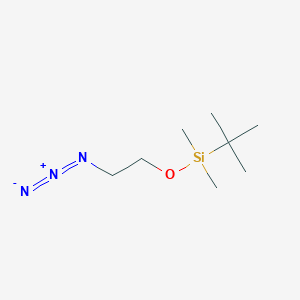
4-Aminoquinolina-7-carbonitrilo
Descripción general
Descripción
4-Aminoquinoline is a form of aminoquinoline with the amino group at the 4-position of the quinoline . The compound has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .
Synthesis Analysis
A series of homobivalent 4-aminoquinolines conjugated by two 4-aminoquinoline moieties via varying alkane linker length (C2-C12) were characterized for their affinities for each α2-AR subtype . Subsequently, docking, molecular dynamics, and mutagenesis were applied to uncover the molecular mechanism .Molecular Structure Analysis
The predicted 3D structure of the α2A-AR was further optimized by MODELLER (v9.16), which was then evaluated using ERRAT plot and Ramachandran plot . A series of homobivalent 4-aminoquinolines conjugated by two 4-aminoquinoline moieties via varying alkane linker length (C2-C12) were characterized for their affinities for each α2-AR subtype .Chemical Reactions Analysis
A series of novel 4-aminoquinoline analogues bearing a methyl group at 4-aminoquinoline moiety were synthesized via a new and robust synthetic route comprising in situ tert-butoxycarbonyl (Boc) deprotection–methylation cascade resulting in the corresponding N-methylated secondary amine using Red-Al and an efficient microwave-assisted strategy .Physical and Chemical Properties Analysis
The physicochemical properties of the side chain such as pKa, lipophilicity, and length of carbon atoms are key factors to maintain and retain the antimalarial activity . This compound was obtained as a colorless oil in 58% yield .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de 4-aminoquinolina se han estudiado por su potencial como agentes antimicrobianos. La síntesis de nuevos derivados a menudo implica reacciones de sustitución aromática nucleofílica, lo que lleva a compuestos que pueden probarse contra diversas cepas microbianas. Esto sugiere que “4-Aminoquinolina-7-carbonitrilo” también podría explorarse por sus propiedades antimicrobianas .
Eficacia Antimalárica
Compuestos similares, como los derivados de quinolizidinilo de 7-cloro-4-aminoquinolina, han mostrado una excelente eficacia antimalárica in vitro e in vivo. Esto indica que “this compound” puede tener aplicaciones en el desarrollo de fármacos antimaláricos .
Diseño Bioisostérico para el Desarrollo de Fármacos
Las similitudes bioisostéricas con otros agentes terapéuticos pueden guiar el diseño de nuevos fármacos. Por ejemplo, los derivados de 7-cloro-4-aminoquinolina se han diseñado en base a su similitud con la tiacetasona, lo que sugiere que “this compound” podría utilizarse en el diseño de nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
The primary targets of 4-Aminoquinoline-7-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is part of the 4-aminoquinoline class, which includes drugs like chloroquine and amodiaquine, known for their excellent clinical efficacy against these parasites .
Mode of Action
4-Aminoquinoline-7-carbonitrile interacts with its targets by binding to heme , a component of hemoglobin metabolized by the Plasmodium parasites . This interaction inhibits the parasite’s ability to detoxify heme, which accumulates and becomes toxic to the parasites .
Biochemical Pathways
The compound affects the heme detoxification pathway in Plasmodium parasites . By inhibiting this pathway, it disrupts the parasite’s survival and proliferation within the host’s red blood cells .
Pharmacokinetics
They are also known for their metabolic stability .
Result of Action
The action of 4-Aminoquinoline-7-carbonitrile leads to the death of Plasmodium parasites within the host’s red blood cells . This results in the clearance of the parasites from the bloodstream, alleviating the symptoms of malaria .
Action Environment
The efficacy of 4-Aminoquinoline-7-carbonitrile, like other 4-aminoquinolines, can be influenced by environmental factors such as oxygen tension . For instance, higher oxygen tension (21%) has been shown to increase the efficacy of the drug compared to lower oxygen tension (10%) .
Safety and Hazards
Direcciones Futuras
The specificity of C10 for the α2A-AR and the potential orthosteric and allosteric binding sites proposed in this study provide valuable guidance for the development of novel α2A-AR subtype selective compounds . The present study suggests that 4-methylamino substitution is well tolerated for the antiplasmodial activity with reduced toxicity and therefore will be highly useful for the discovery of a new antimalarial agent against drug-resistant malaria .
Análisis Bioquímico
Biochemical Properties
4-Aminoquinoline-7-carbonitrile, like other 4-aminoquinolines, interacts with various enzymes, proteins, and other biomolecules. For instance, amodiaquine, a well-known 4-aminoquinoline-based medication, is known to interact with heme, a component of hemoglobin .
Cellular Effects
They also show low toxicity to L6 rat fibroblasts and MRC5 human lung cells .
Molecular Mechanism
Computational studies of similar compounds indicate a unique mode of binding to heme through the HOMO located on a biphenyl moiety . This may partly explain the high antiplasmodial activity observed for these compounds .
Temporal Effects in Laboratory Settings
Similar compounds have shown metabolic stability comparable or higher than that of amodiaquine .
Metabolic Pathways
4-aminoquinolines are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to interact with various compartments or organelles .
Propiedades
IUPAC Name |
4-aminoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOMPSGOQQSFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B171925.png)

![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)
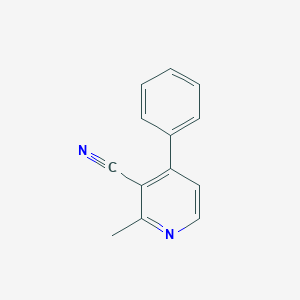
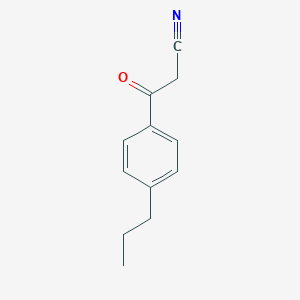


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)
